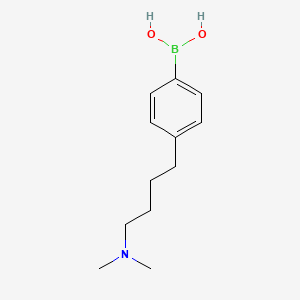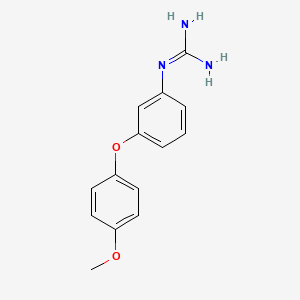
(S,S,S)-DiazaPhos-PPE
Übersicht
Beschreibung
2,2’-[(1S)-5,10-Dioxo-2-phenyl-2,3,5,10-tetrahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-1,3-diyl]bis{N-[(1S)-1-phenylethyl]benzamide} is a complex organic compound with a unique structure that includes a diazaphospholo-phthalazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(1S)-5,10-Dioxo-2-phenyl-2,3,5,10-tetrahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-1,3-diyl]bis{N-[(1S)-1-phenylethyl]benzamide} involves multiple steps. The starting materials typically include phenylhydrazine and benzaldehyde derivatives, which undergo a series of condensation and cyclization reactions to form the diazaphospholo-phthalazine core. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(1S)-5,10-Dioxo-2-phenyl-2,3,5,10-tetrahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-1,3-diyl]bis{N-[(1S)-1-phenylethyl]benzamide} can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Wissenschaftliche Forschungsanwendungen
2,2’-[(1S)-5,10-Dioxo-2-phenyl-2,3,5,10-tetrahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-1,3-diyl]bis{N-[(1S)-1-phenylethyl]benzamide} has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It might be used in the development of new materials with specific properties, such as catalysts or polymers.
Wirkmechanismus
The mechanism by which 2,2’-[(1S)-5,10-Dioxo-2-phenyl-2,3,5,10-tetrahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-1,3-diyl]bis{N-[(1S)-1-phenylethyl]benzamide} exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or other interactions. The pathways involved could be related to signal transduction, metabolic processes, or other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound has a similar heterocyclic structure and is known for its diverse pharmacological activities.
Bisquinoline: Another compound with a complex structure, used in electroluminescent materials.
Uniqueness
What sets 2,2’-[(1S)-5,10-Dioxo-2-phenyl-2,3,5,10-tetrahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-1,3-diyl]bis{N-[(1S)-1-phenylethyl]benzamide} apart is its unique diazaphospholo-phthalazine core, which provides distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications and research areas.
Eigenschaften
IUPAC Name |
2-[(3S)-5,10-dioxo-2-phenyl-3-[2-[[(1S)-1-phenylethyl]carbamoyl]phenyl]-1,3-dihydro-[1,2,4]diazaphospholo[1,2-b]phthalazin-1-yl]-N-[(1S)-1-phenylethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H39N4O4P/c1-30(32-18-6-3-7-19-32)47-41(51)35-24-12-16-28-39(35)45-49-43(53)37-26-14-15-27-38(37)44(54)50(49)46(55(45)34-22-10-5-11-23-34)40-29-17-13-25-36(40)42(52)48-31(2)33-20-8-4-9-21-33/h3-31,45-46H,1-2H3,(H,47,51)(H,48,52)/t30-,31-,45-,46?,55?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHCPIVFAWUOET-OQGDIVOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C3N4C(=O)C5=CC=CC=C5C(=O)N4C(P3C6=CC=CC=C6)C7=CC=CC=C7C(=O)NC(C)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2[C@H]3N4C(=O)C5=CC=CC=C5C(=O)N4C(P3C6=CC=CC=C6)C7=CC=CC=C7C(=O)N[C@@H](C)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H39N4O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746206 | |
| Record name | 2,2'-[(1S)-5,10-Dioxo-2-phenyl-2,3,5,10-tetrahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-1,3-diyl]bis{N-[(1S)-1-phenylethyl]benzamide} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
742.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615538-63-1 | |
| Record name | 2,2'-[(1S)-5,10-Dioxo-2-phenyl-2,3,5,10-tetrahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-1,3-diyl]bis{N-[(1S)-1-phenylethyl]benzamide} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Cis-3-Aza-Bicyclo[4.1.0]Heptane-3,6-Dicarboxylic Acid 3-Tert-Butyl Ester](/img/structure/B1511371.png)
![Mannitol,d-,[1-3H(N)]](/img/structure/B1511388.png)


![Cyclohexaneacetic acid,4-[4-[(1Z)-1-cyano-2-(dimethylamino)ethenyl]phenyl]-,ethyl ester,trans-](/img/structure/B1511403.png)
![3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1511408.png)




